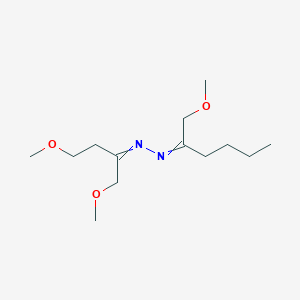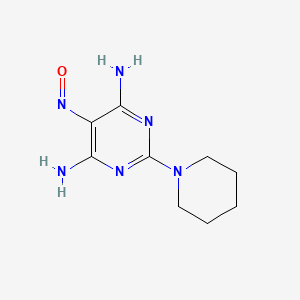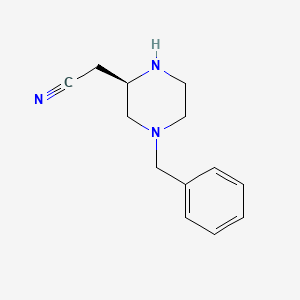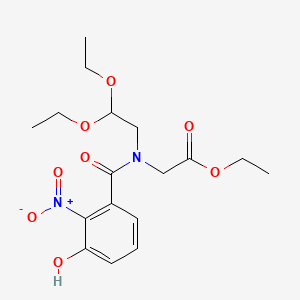
1-(2,6-Dimethoxybenzyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxybenzyl)piperidin-4-amine is a chemical compound known for its unique structure and properties. It is often used in scientific research and has various applications in chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,6-dimethoxybenzyl group and an amine group at the 4-position.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine typically involves several steps, including the formation of the piperidine ring and the introduction of the 2,6-dimethoxybenzyl group. One common method involves the reaction of 2,6-dimethoxybenzyl chloride with piperidine in the presence of a base to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2,6-Dimethoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2,6-Dimethoxybenzyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and its effects on specific medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular signaling pathways .
Comparison with Similar Compounds
1-(2,6-Dimethoxybenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: This compound shares a similar piperidine structure but has different substituents, leading to distinct properties and applications.
Piperidine derivatives: Various piperidine-containing compounds are used in drug discovery and development, each with unique biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16/h3-5,11H,6-10,15H2,1-2H3 |
InChI Key |
KYCNALWNPRQSMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)
![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)


![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)



![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

